BenchChemオンラインストアへようこそ!

Su 10603

CYP17A1 Inhibition Steroidogenesis Enzyme Kinetics

SU 10603 is a classic, non-steroidal CYP17A1 inhibitor offering potent dual inhibition of 17α-hydroxylase (Ki=0.86 µM) and C17-20 lyase (Ki=0.54 µM)—superior to SU 8000. Its well-characterized kinetics enable precise control of steroidogenic flux in rodent ex vivo/in vitro assays. The pronounced C17-20 lyase blockade makes it the optimal tool for androgen biosynthesis studies, effectively blocking androstenedione formation. A documented off-target benchmark (20β-HSD, Ki=22.3 µM) supports comparative polypharmacology research. Choose SU 10603 for reproducible, mechanistic steroidogenesis investigations with established potency.

Molecular Formula C15H12ClNO
Molecular Weight 257.71 g/mol
CAS No. 786-97-0
Cat. No. B1681773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSu 10603
CAS786-97-0
SynonymsSU 10603; 7-chloro-2-pyridin-3-yl-tetralin-1-one; 7-Chloro-3,4-dihydro-2-(3-pyridyl)-1(2H)-naphthalenone
Molecular FormulaC15H12ClNO
Molecular Weight257.71 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)Cl)C(=O)C1C3=CN=CC=C3
InChIInChI=1S/C15H12ClNO/c16-12-5-3-10-4-6-13(15(18)14(10)8-12)11-2-1-7-17-9-11/h1-3,5,7-9,13H,4,6H2
InChIKeyRCBZARSYIFQZOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SU 10603 (CAS 786-97-0) Compound Profile and Procurement-Relevant Identity


SU 10603 (CAS 786-97-0) is a synthetic, non-steroidal organic compound with the chemical name 7-chloro-3,4-dihydro-2-(3-pyridyl)-1(2H)-naphthalenone, a molecular formula of C15H12ClNO, and a molecular weight of approximately 257.71 g/mol . It is a classic, well-established inhibitor of the enzyme cytochrome P450 17α-hydroxylase/C17,20-lyase (CYP17A1), a critical enzyme in the steroid hormone biosynthesis pathway [1].

Why Generic CYP17A1 Inhibitor Substitution is Not Scientifically Sound for SU 10603 Studies


Substituting SU 10603 with another CYP17A1 inhibitor, such as the clinically-used abiraterone or the related research tool SU 8000, can lead to significant misinterpretation of experimental results due to profound differences in enzyme inhibition kinetics, selectivity profiles, and chemical class [1]. For instance, while abiraterone is a potent steroidal inhibitor with distinct pharmacokinetic properties and off-target effects, SU 10603 belongs to a non-steroidal chemotype with unique binding interactions at the enzyme's active site [2]. Direct quantitative comparisons, as detailed in the evidence below, demonstrate that these compounds exhibit markedly different inhibitory constants (Ki) and efficacy in blocking specific steps of steroidogenesis, making them non-interchangeable in precise mechanistic studies [3].

Quantitative Differentiation of SU 10603 from Key CYP17A1 Inhibitors: A Procurement-Focused Evidence Guide


SU 10603 Demonstrates 1.6-Fold Higher Affinity for 17α-Hydroxylase Compared to SU 8000

In a direct head-to-head comparison using rat testicular microsomes, SU 10603 exhibited a significantly higher binding affinity for the 17α-hydroxylase enzyme than its close structural analog, SU 8000. This is evidenced by its lower inhibition constant (Ki) [1].

CYP17A1 Inhibition Steroidogenesis Enzyme Kinetics

SU 10603 Exhibits 1.9-Fold Higher Affinity for C17-20 Lyase Activity Compared to SU 8000

The differential potency of SU 10603 is even more pronounced for the C17-20 lyase reaction, a critical step in androgen biosynthesis. In the same study, its Ki for this activity was nearly half that of SU 8000, confirming its superior inhibitory profile against both functions of the CYP17A1 enzyme [1].

CYP17A1 Inhibition Steroidogenesis Lyase Activity

SU 10603 Shows a Distinct Off-Target Profile: 2-Fold Higher Affinity for 20β-HSD Compared to Spironolactone

While not its primary target, SU 10603 can inhibit the enzyme 20β-hydroxysteroid dehydrogenase (20β-HSD) in pig testes. A direct comparison revealed that SU 10603 is twice as potent an inhibitor of this enzyme as spironolactone, a well-known mineralocorticoid receptor antagonist [1]. This off-target effect should be considered in experimental design, especially when compared to SU 8000, which showed no inhibition of this enzyme [1].

Selectivity Profile 20β-HSD Inhibition Off-Target Effects

SU 10603 Effectively Blocks Pregnenolone Metabolism in Leydig Cells, Achieving >95% Inhibition

In a comparative study using mature rat Leydig cells, the combination of SU 10603 with the 3β-HSD inhibitor epostane was highly effective in blocking steroidogenesis. Specifically, the metabolism of [14C]pregnenolone was inhibited by more than 95% when 20 µM SU 10603 was used in conjunction with 5 µM epostane [1].

Leydig Cell Steroidogenesis Pregnenolone Metabolism In Vitro Efficacy

Optimal Research and Industrial Use Cases for SU 10603 Based on Quantitative Differentiation Evidence


Mechanistic Studies of CYP17A1 Hydroxylase and Lyase Activities in Rodent Models

Given its superior potency for both 17α-hydroxylase (Ki=0.86 µM) and C17-20 lyase (Ki=0.54 µM) compared to SU 8000, SU 10603 is the optimal choice for researchers needing robust, dual inhibition of CYP17A1 in rat or mouse ex vivo or in vitro assays. Its well-characterized kinetics allow for precise control over steroidogenic flux [1].

Investigating the Role of Androgens in Reproductive Biology and Endocrinology

The pronounced inhibition of the C17-20 lyase step by SU 10603 makes it a particularly valuable tool for studies focused on androgen biosynthesis. By effectively blocking the conversion of 17α-hydroxyprogesterone to androstenedione, researchers can dissect androgen-dependent processes with a high degree of specificity, as demonstrated in Leydig cell assays [2].

Comparative Pharmacology and Selectivity Profiling of Steroidogenic Enzyme Inhibitors

The documented, quantifiable off-target activity of SU 10603 on 20β-HSD (Ki=22.3 µM) provides a unique benchmark for comparative pharmacology studies. Unlike the cleaner SU 8000, SU 10603 serves as a reference compound when investigating the role of 20β-HSD or when studying the polypharmacology of early-generation CYP17A1 inhibitors [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Su 10603

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.